trans-1,2-Dimethylcyclopentane-d4
Description
Properties
Molecular Formula |
C₇H₁₀D₄ |
|---|---|
Molecular Weight |
102.21 |
Synonyms |
1,2-trans-Dimethylcyclopentane-d4; NSC 74147; 1,2-Dimethyl-(1R,2R)-rel-cyclopentane-d4 |
Origin of Product |
United States |
Stereochemical and Conformational Analysis of Trans 1,2 Dimethylcyclopentane D4
Fundamental Stereochemistry of trans-1,2-Dimethylcyclopentane (B44192)
The stereochemistry of trans-1,2-dimethylcyclopentane is defined by the spatial arrangement of its methyl groups and the resulting chirality.
Chiral Centers and Enantiomeric Relationships ((1R,2R) and (1S,2S) configurations)
Trans-1,2-dimethylcyclopentane possesses two chiral centers at carbons C1 and C2, where the methyl groups are attached. brainly.comaskthenerd.comkhanacademy.org A chiral center is a carbon atom bonded to four different substituents. brainly.com In this molecule, each of these carbons is bonded to a hydrogen atom, a methyl group, and two different carbon atoms within the cyclopentane (B165970) ring.
The "trans" designation indicates that the two methyl groups are on opposite sides of the cyclopentane ring. britannica.com This arrangement leads to the existence of a pair of non-superimposable mirror images, known as enantiomers. brainly.comquora.comstudy.com These enantiomers are designated as (1R,2R)-1,2-dimethylcyclopentane and (1S,2S)-1,2-dimethylcyclopentane. echemi.comchegg.com The (R) and (S) descriptors refer to the specific three-dimensional arrangement of the substituents around each chiral center, determined by the Cahn-Ingold-Prelog priority rules.
| Enantiomer | Configuration at C1 | Configuration at C2 |
| (1R,2R)-1,2-dimethylcyclopentane | R | R |
| (1S,2S)-1,2-dimethylcyclopentane | S | S |
Diastereomeric Considerations (trans vs. cis isomers)
Stereoisomers that are not mirror images of each other are called diastereomers. askthenerd.com The relationship between trans-1,2-dimethylcyclopentane and its corresponding cis isomer, cis-1,2-dimethylcyclopentane, is diastereomeric. askthenerd.comstudy.combrainly.com In the cis isomer, the two methyl groups are on the same side of the cyclopentane ring. britannica.com
| Isomer | Relative Position of Methyl Groups | Chirality |
| trans-1,2-dimethylcyclopentane | Opposite sides | Chiral (exists as a pair of enantiomers) |
| cis-1,2-dimethylcyclopentane | Same side | Achiral (meso compound) |
Conformational Preferences and Dynamics of Deuterated Cyclopentane Rings
The five-membered cyclopentane ring is not planar. It adopts puckered conformations to relieve torsional strain that would be present in a planar structure. youtube.comdalalinstitute.comlibretexts.orgmasterorganicchemistry.com
Envelope and Half-Chair Conformations of Five-Membered Rings
To minimize torsional strain from eclipsed C-H bonds, cyclopentane and its derivatives adopt non-planar conformations. youtube.comlibretexts.org The two most recognized conformations are the "envelope" (C_s symmetry) and the "half-chair" (C_2 symmetry). ic.ac.ukstackexchange.com
In the envelope conformation , four of the carbon atoms are coplanar, while the fifth carbon is out of the plane, resembling an open envelope. libretexts.orgopenochem.orgresearchgate.net This puckering reduces, but does not eliminate, torsional strain. youtube.comlibretexts.org
The half-chair conformation has three coplanar carbon atoms, with the other two being displaced on opposite sides of the plane. openochem.org This conformation also serves to alleviate torsional strain. openochem.org
For unsubstituted cyclopentane, the energy difference between the envelope and half-chair conformations is very small, leading to a rapid interconversion between them through a process called pseudorotation. stackexchange.comscribd.com This means the pucker can rotate around the ring with a very low energy barrier. researchgate.netnih.gov
Influence of Deuterium (B1214612) Substitution on Conformational Equilibria
The substitution of hydrogen with deuterium can influence the conformational equilibrium of a molecule. This phenomenon, known as a conformational isotope effect, arises from the differences in the zero-point vibrational energies of C-H and C-D bonds. The C-D bond is slightly shorter and stronger than the C-H bond, leading to a lower zero-point energy.
Steric and Electronic Effects of bis(dideuteriomethyl) Groups on Ring Puckering and Strain
The puckering of the cyclopentane ring is a delicate balance between angle strain and torsional strain. youtube.com The introduction of two trans-oriented methyl groups already influences the preferred conformation by introducing steric interactions. The molecule will adopt a conformation that minimizes the steric hindrance between the methyl groups and the ring hydrogens.
The replacement of protio-methyl (CH3) groups with deuterio-methyl (CD3) groups, creating bis(dideuteriomethyl) groups, is expected to have minor but discernible effects on ring puckering and strain.
Steric Effects: The C-D bond is slightly shorter than the C-H bond. Consequently, a CD3 group has a slightly smaller van der Waals radius than a CH3 group. This subtle difference in size could lead to a minor reduction in steric strain in conformations where the methyl groups are in close proximity to other atoms. This might slightly alter the preferred puckering amplitude and phase angle of the cyclopentane ring.
Electronic Effects: Deuterium is slightly more electron-donating than protium (B1232500). While this electronic effect is generally small, it can influence molecular properties. However, in the case of ring puckering in a non-polar hydrocarbon like dimethylcyclopentane, the steric effects are likely to be more dominant than the electronic effects of deuterium substitution.
Theoretical and Computational Approaches to Stereochemistry and Conformation of trans-1,2-Dimethylcyclopentane-d4
The stereochemical and conformational properties of this compound can be rigorously investigated using a variety of theoretical and computational methods. These approaches provide deep insights into the molecule's three-dimensional structure, the relative stabilities of its various conformations, and the energy barriers that separate them. Given the subtlety of conformational preferences in cyclopentane systems, computational chemistry serves as an indispensable tool for a detailed analysis that complements experimental data.
Molecular Mechanics and Quantum Chemical Calculations (e.g., DFT) for Energy Minimization
Molecular mechanics (MM) provides a computationally efficient method for exploring the potential energy surface of a molecule. It employs classical mechanics principles and a set of parameters known as a force field to calculate the steric energy of a given conformation. This approach is particularly useful for an initial exploration of the conformational space to identify low-energy structures.
For a more accurate and detailed understanding, quantum chemical calculations, particularly Density Functional Theory (DFT), are employed. DFT methods calculate the electronic structure of a molecule to determine its energy and properties. Functionals such as B3LYP and M06-2X, combined with appropriate basis sets (e.g., 6-311+G**), have been shown to provide reliable results for the conformational analysis of substituted cyclopentanes .
Computational studies on trans-1,2-dimethylcyclopentane reveal a complex conformational landscape characterized by two primary puckered conformations: the envelope (Cs symmetry) and the twist (C2 symmetry). For a monosubstituted cyclopentane, these conformations can interconvert through a process of pseudorotation. In the case of trans-1,2-dimethylcyclopentane, the substitution pattern leads to several possible envelope and twist conformations with distinct energy levels.
Energy minimization calculations using DFT can precisely determine the relative stabilities of these conformers. For instance, in trans-1,2-dimethylcyclopentane, the two methyl groups can occupy pseudo-axial or pseudo-equatorial positions in the puckered ring. The relative energies of these arrangements are influenced by steric interactions, primarily gauche-type interactions between the methyl groups and adjacent hydrogen atoms.
A comprehensive study utilizing DFT (M06-2X/6-311+G) and MP2/6-311+G levels of theory has shown that for trans-1,2-dimethylcyclopentane, the global minimum conformation is a twist form (2E) where the two methyl groups adopt a trans-diaxial arrangement rsc.org. Another local minimum, a twist conformation (1T2), was also identified at a slightly higher energy rsc.org. The relative energies of these conformers are crucial for understanding the conformational equilibrium of the molecule.
| Conformation | Description | Relative Energy (kcal/mol) - M06-2X | Relative Energy (kcal/mol) - MP2 |
|---|---|---|---|
| 2E | Twist (Global Minimum) | 0.00 | 0.00 |
| 1T2 | Twist (Local Minimum) | 0.46 | 0.81 |
Simulation of Conformational Energy Landscapes and Barriers to Pseudorotation
The various envelope and twist conformations of trans-1,2-dimethylcyclopentane are not static but interconvert via a low-energy process known as pseudorotation. The simulation of the conformational energy landscape provides a map of these interconversions and the energy barriers associated with them. This landscape can be visualized as a potential energy surface (PES) as a function of the puckering coordinates of the cyclopentane ring.
The pseudorotation pathway in cyclopentane and its derivatives is often described by a phase angle (φ) that ranges from 0 to 360 degrees, where different values of φ correspond to different envelope and twist conformations. For substituted cyclopentanes, the substituents introduce energy barriers along this pseudorotation pathway, making some conformations more stable than others.
Theoretical calculations can map out this energy profile by performing a series of constrained geometry optimizations at different values of the pseudorotation phase angle. The transition states connecting the energy minima on this landscape correspond to the energy barriers for conformational interconversion.
For trans-1,2-dimethylcyclopentane, the interconversion between the different twist and envelope conformers involves surmounting relatively low energy barriers. For example, the interconversion between the two identified twist minima (2E and 1T2) proceeds through transition states that are also twist or envelope-like conformations rsc.org. The calculated energy barriers for these processes are typically in the range of 1-3 kcal/mol, indicating that at room temperature, trans-1,2-dimethylcyclopentane is a conformationally flexible molecule.
Applications in Mechanistic Organic Chemistry Studies
Elucidation of Reaction Mechanisms via Deuterium (B1214612) Kinetic Isotope Effects (DKIEs)
The substitution of hydrogen with its heavier isotope, deuterium, leads to a change in the rate of a chemical reaction, an effect known as the Deuterium Kinetic Isotope Effect (DKIE). This phenomenon is a cornerstone of physical organic chemistry for deducing reaction mechanisms. The DKIE is expressed as the ratio of the rate constant for the reaction with the lighter isotope (kH) to the rate constant with the heavier isotope (kD). By measuring and interpreting these effects, chemists can gain profound insights into the transition states of reactions. wikipedia.orgepfl.ch
In the context of cyclopentane (B165970) systems like trans-1,2-Dimethylcyclopentane-d4, two main types of kinetic isotope effects are distinguished: primary and secondary.
Primary Kinetic Isotope Effects (PKIEs) are observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. differencebetween.comslideshare.net For C-H/C-D bonds, this effect is significant because the greater mass of deuterium results in a lower zero-point vibrational energy for the C-D bond compared to the C-H bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate. Typical PKIE values (kH/kD) for C-H bond cleavage range from 2 to 7, although values outside this range can occur, especially if quantum tunneling is involved. nih.govyoutube.com A substantial PKIE is strong evidence that the C-H bond is being cleaved in the slowest step of the reaction. nih.gov
Secondary Kinetic Isotope Effects (SKIEs) arise when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.orgdifferencebetween.com These effects are generally smaller than PKIEs, with typical values of kH/kD ranging from 0.7 to 1.5. youtube.com SKIEs are further classified based on the position of the isotope relative to the reaction center. For instance, α-SKIEs involve substitution at the carbon undergoing a change in hybridization. A normal SKIE (kH/kD > 1) is often observed when the hybridization changes from sp3 to sp2, while an inverse SKIE (kH/kD < 1) is typical for a change from sp2 to sp3. epfl.ch β-SKIEs, involving substitution on a carbon adjacent to the reacting center, are often attributed to hyperconjugation. princeton.edu
Table 1: General Characteristics of Primary and Secondary DKIEs
| Isotope Effect Type | Isotopic Substitution Location | Typical kH/kD Range | Mechanistic Implication |
|---|---|---|---|
| Primary (PKIE) | At the C-H bond being broken/formed in the rate-determining step. | 2 - 7 (can be >30 with tunneling) | C-H bond cleavage is part of the rate-determining step. nih.gov |
| Secondary (SKIE) | Remote from the site of bond cleavage. | 0.7 - 1.5 | Indicates changes in hybridization or hyperconjugation at or near the reaction center. youtube.com |
The magnitude of the DKIE provides critical information about the transition state of a reaction involving C-H/C-D bond cleavage. A large, primary KIE suggests a transition state where the hydrogen atom is symmetrically shared between the donor and acceptor atoms. princeton.edu Conversely, a smaller PKIE may indicate an "early" or "late" transition state where the bond to hydrogen is either minimally or almost completely broken.
It is crucial to note that the observation of a primary KIE does not unequivocally mean that C-H bond cleavage occurs in the rate-determining step of a multi-step reaction. researchgate.net The measured KIE can be influenced by the relative rates of different steps in the reaction sequence. For instance, if a rapid, reversible C-H bond cleavage step precedes the rate-limiting step, the observed KIE may be smaller than the intrinsic KIE of the bond-breaking step itself. wikipedia.org Therefore, careful experimental design, often involving both intermolecular and intramolecular competition experiments, is necessary for a correct interpretation. epfl.ch
An inverse kinetic isotope effect (kH/kD < 1) can also be observed in certain scenarios. This typically occurs when a C-H bond becomes stiffer in the transition state than in the reactant, for example, in some reductive elimination reactions from metal centers that proceed through a pre-equilibrium, creating a σ-complex intermediate. rutgers.edu
While specific studies solely on this compound are not broadly documented in readily available literature, the principles are well-illustrated by numerous studies on related cycloalkanes. For example, in palladium-catalyzed C-H bond functionalization reactions, which are powerful methods for converting alkanes into more valuable products, DKIEs are frequently used to determine if C-H activation is the rate-limiting step. nih.gov
In a hypothetical study, if the oxidation of trans-1,2-Dimethylcyclopentane (B44192) were being investigated, comparing the reaction rate of the d0 compound with this compound (where deuterium is placed at the tertiary C-H positions) would be revealing. A large kH/kD value would strongly suggest that the cleavage of the tertiary C-H bond is the slowest, or rate-determining, step of the oxidation process. This approach has been widely applied to understand the mechanisms of enzymes like Cytochrome P450, which catalyze the oxidation of C-H bonds. nih.govnih.gov The presence of a significant KIE in these systems is taken as evidence that hydrogen abstraction is at least partially rate-limiting. nih.gov
Deuterium Labeling for Tracing Reaction Pathways and Intermediates
Beyond influencing reaction rates, the stability of the C-D bond allows deuterium to be used as an isotopic tracer. pearson.com By strategically placing deuterium atoms within a molecule like this compound, chemists can follow the movement of atoms and fragments during a reaction, thereby mapping out complex reaction pathways and identifying transient intermediates. nih.govnih.gov
The Pinacol rearrangement, a classic acid-catalyzed reaction of 1,2-diols, exemplifies the power of isotopic labeling. wikipedia.org This reaction involves the formation of a carbocation followed by a 1,2-alkyl or 1,2-hydride shift. masterorganicchemistry.com
Consider a hypothetical scenario involving a deuterated diol analog of dimethylcyclopentane undergoing a Pinacol-type rearrangement. The initial step is the protonation of a hydroxyl group and its departure as water, forming a carbocation. libretexts.org If the adjacent carbon bears a deuterium atom, the subsequent rearrangement could involve either a methyl shift or a deuteride (B1239839) shift. By analyzing the product distribution, one can determine the relative migratory aptitude of the methyl versus the deuteride group. Furthermore, if the starting material is a specific stereoisomer of a deuterated diol, the stereochemistry of the products can provide detailed information about the concertedness of the reaction and the geometry of the transition state. wikipedia.org Isotopic labeling studies have been crucial in demonstrating that such rearrangements can be reversible and can proceed through various intermediates. libretexts.org
Hydrogen transfer reactions are fundamental in organic chemistry, and deuterium labeling is an indispensable tool for studying their mechanisms. escholarship.org Carbocations, being highly reactive intermediates, are prone to rapid rearrangements via 1,2-hydride shifts.
If a carbocation were generated from a derivative of this compound, the position of the deuterium label in the final products would reveal the extent and nature of any hydrogen (or in this case, deuterium) transfer processes. For example, if a carbocation is formed at one of the methyl-bearing carbons, a 1,2-hydride or deuteride shift from the adjacent carbon could occur to form a more stable carbocation. The scrambling of the deuterium label among different positions in the cyclopentane ring of the product mixture would provide direct evidence for such carbocationic rearrangement pathways. Ab initio molecular dynamics simulations have complemented experimental studies, showing that proton or deuteron (B1233211) transfer can be a facile process, especially under certain pressures and temperatures. aps.org
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Advanced Spectroscopic Characterization and Computational Investigations
Vibrational Spectroscopy (Infrared and Raman) of Deuterated Cyclopentanes
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental approach for investigating the molecular structure and dynamics of deuterated cyclopentanes. These methods probe the vibrational energy levels of a molecule, which are sensitive to atomic masses and bond strengths. libretexts.org Consequently, the substitution of hydrogen with deuterium (B1214612) atoms leads to predictable shifts in the vibrational frequencies, providing a wealth of information about the molecule's structure and conformational behavior. libretexts.org
The analysis of the IR and Raman spectra of cyclopentane (B165970) and its deuterated isotopomers has been a subject of significant research. nih.govresearchgate.netaip.org These studies have been instrumental in assigning the vibrational modes of the molecule and understanding its complex conformational landscape, which is characterized by two low-energy forms: a twist (C₂) and a bent (Cₛ) conformation. nih.govresearchgate.net Computational methods, such as density functional theory (DFT), have been employed to complement experimental findings and provide a more detailed understanding of the vibrational spectra. nih.govresearchgate.net
Analysis of Isotopic Shifts in IR and Raman Spectra for Vibrational Mode Assignment
The substitution of hydrogen with deuterium, a heavier isotope, results in a discernible decrease in the vibrational frequencies of the C-D bonds compared to the C-H bonds. This phenomenon, known as the isotopic shift, is a cornerstone in the assignment of vibrational modes in deuterated molecules. libretexts.org By comparing the IR and Raman spectra of a deuterated compound with its non-deuterated counterpart, specific vibrational bands can be confidently assigned to particular molecular motions. For instance, the stretching and bending vibrations involving deuterium will appear at lower wavenumbers. libretexts.org This technique has been successfully applied to various deuterated cyclopentanes to achieve reliable and complete vibrational assignments. nih.govresearchgate.net The magnitude of the isotopic shift is related to the extent to which the substituted atom participates in a particular vibration, making it a powerful tool for detailed spectral interpretation.
Conformational Assignments and Interconversion Studies via Vibrational Analysis
Vibrational spectroscopy is also a valuable tool for studying the conformational preferences and dynamics of flexible molecules like cyclopentane and its derivatives. The cyclopentane ring is not planar and undergoes a dynamic process called pseudorotation, which involves the interconversion between various twist and bent conformations. nih.govresearchgate.netaip.org These different conformers can have distinct vibrational signatures in the IR and Raman spectra.
By analyzing the temperature dependence of the vibrational spectra, it is possible to identify bands corresponding to different conformers and, in some cases, to determine the enthalpy difference between them. researchgate.net The low-frequency region of the Raman spectrum is particularly informative for studying the ring-puckering and twisting motions that govern the conformational interconversions. researchgate.net Computational calculations are often used in conjunction with experimental data to model the potential energy surface and understand the pathways of conformational change. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy of trans-1,2-Dimethylcyclopentane-d4
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, including deuterated compounds like this compound. By exploiting the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H and ¹³C NMR Chemical Shifts and Coupling Constants in Deuterated Systems
¹H and ¹³C NMR spectroscopy are standard methods for characterizing organic compounds. In deuterated systems, the absence of signals in the ¹H NMR spectrum at specific positions confirms the location of deuterium substitution. nih.gov The chemical shifts in both ¹H and ¹³C NMR spectra can be influenced by the presence of deuterium, a phenomenon known as an isotope effect. researchgate.net These effects are typically small but can provide valuable structural information.
Compilations of ¹H and ¹³C NMR chemical shifts for a wide range of organic compounds, including those used as solvents and common impurities, are available and serve as essential references for spectral interpretation. sysu.edu.cnillinois.edudu.edu For cyclopentane derivatives, the chemical shifts are indicative of the local electronic environment of each proton and carbon atom. docbrown.info For example, in trans-1,2-dimethylcyclopentane (B44192), the methyl groups and the ring protons will exhibit distinct signals in the ¹H NMR spectrum. study.comquora.com
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for Cyclopentane Derivatives
| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity |
| Cyclopentane | ¹³C | ~25.6 | singlet |
| Cyclopentane | ¹H | ~1.51 | singlet |
| Methylcyclopentane (B18539) | ¹³C (CH₃) | ~20.3 | quartet |
| Methylcyclopentane | ¹³C (C1) | ~35.8 | doublet |
| Methylcyclopentane | ¹³C (C2/C5) | ~34.6 | triplet |
| Methylcyclopentane | ¹³C (C3/C4) | ~25.2 | triplet |
| Methylcyclopentane | ¹H (CH₃) | ~0.98 | doublet |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Use of ²H NMR for Direct Deuterium Location, Purity, and Stereochemical Confirmation
²H (Deuterium) NMR spectroscopy provides a direct method for observing the deuterium nuclei in a molecule. wikipedia.org This technique is highly effective for confirming the success of a deuteration reaction, determining the positions of deuterium labeling, and assessing the isotopic purity of a sample. nih.govwikipedia.orgmagritek.com The chemical shift range in ²H NMR is similar to that of ¹H NMR, although the resolution is generally lower. wikipedia.orgmagritek.com
A key advantage of ²H NMR is its utility in stereochemical analysis. chemrxiv.orgcdnsciencepub.com The quadrupolar nature of the deuterium nucleus can provide information about the orientation and dynamics of C-D bonds, which can be used to distinguish between different stereoisomers. wikipedia.org In the solid state, ²H NMR can be particularly informative for studying molecular orientation and dynamics. wikipedia.orgchemrxiv.org
Advanced NMR Techniques (e.g., NOESY, COSY) for Detailed Stereostructural Elucidation
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for unraveling the complex structures of molecules like this compound.
COSY (Correlation Spectroscopy) experiments reveal scalar (through-bond) couplings between protons, typically over two to three bonds. libretexts.orgresearchgate.netyoutube.com This information is invaluable for establishing the connectivity of atoms within a molecule. In a COSY spectrum, cross-peaks indicate which protons are coupled to each other.
NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, on the other hand, provide information about through-space proximity of protons, regardless of whether they are directly bonded. libretexts.orgresearchgate.netyoutube.com The Nuclear Overhauser Effect (NOE) is observed between protons that are close to each other in space (typically within 5 Å). youtube.com This makes NOESY an essential technique for determining the stereochemistry and three-dimensional structure of molecules. libretexts.orgyoutube.com For this compound, a NOESY experiment could definitively establish the trans relationship of the two methyl groups by showing NOE correlations between the methyl protons and specific protons on the cyclopentane ring.
By combining the information from these advanced NMR techniques, a comprehensive and unambiguous picture of the stereostructure of this compound can be constructed.
Mass Spectrometry Techniques for Isotopic Analysis
High-Resolution Mass Spectrometry (HRMS) for Precise Isotopic Purity and Composition
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the isotopic purity of deuterated compounds with high accuracy and sensitivity. nih.govresearchgate.net This method relies on the instrument's ability to measure the mass-to-charge ratio (m/z) of ions to several decimal places, allowing for the differentiation of isotopologs—molecules that differ only in their isotopic composition. nih.gov The isotopic purity is a crucial parameter for deuterated compounds, and HRMS provides a rapid and reliable means for its characterization with very low sample consumption. nih.govresearchgate.net
The determination of isotopic enrichment is achieved by analyzing the full scan mass spectrum, extracting the specific isotopic ions, and integrating their signals. rsc.org For this compound, the molecular formula is C₇H₁₀D₄. HRMS can resolve the molecular ion of this compound from its other isotopologs (d₀, d₁, d₂, d₃, d₅, etc.) that may be present as impurities from an incomplete deuteration process. This is possible due to the slight mass difference between a proton (¹H) and a deuteron (B1233211) (²H or D).
The precise theoretical masses of the primary isotopologs of trans-1,2-dimethylcyclopentane are distinct, enabling their resolution by HRMS. The ability to resolve and quantify these species allows for the calculation of the percentage of isotopic purity. rsc.orgresearchgate.net Modern high-resolution instruments, such as Fourier-transform ion cyclotron resonance (FTICR) mass spectrometers, can resolve isotopic fine structure, distinguishing between isotopomers that share the same nominal mass but have different elemental compositions (e.g., one ²H and one ¹³C). nih.gov This capability provides a direct method for monitoring deuterium incorporation without the need for complex data processing to account for natural abundance heavy isotopes. nih.gov
| Isotopolog | Molecular Formula | Theoretical Exact Mass (Da) |
|---|---|---|
| d₀ (non-deuterated) | C₇H₁₄ | 98.10955 |
| d₁ | C₇H₁₃D₁ | 99.11583 |
| d₂ | C₇H₁₂D₂ | 100.12211 |
| d₃ | C₇H₁₁D₃ | 101.12839 |
| d₄ (target) | C₇H₁₀D₄ | 102.13467 |
| d₅ | C₇H₉D₅ | 103.14095 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis of Deuterated Ions
Tandem mass spectrometry (MS/MS) is an essential tool for elucidating the structure of ions by analyzing their fragmentation patterns. nationalmaglab.org In an MS/MS experiment, a specific precursor ion is selected, subjected to fragmentation through collision-induced dissociation (CID) or other methods, and the resulting product ions are mass-analyzed. nationalmaglab.org For isotopically labeled compounds like this compound, MS/MS provides invaluable insights into how the deuterium labels influence fragmentation pathways, which in turn can confirm the location of the isotopes within the molecule. nih.gov
The electron ionization (EI) mass spectrum of non-deuterated trans-1,2-dimethylcyclopentane shows characteristic fragmentation for cycloalkanes. nist.gov Key fragmentation pathways typically involve the loss of an alkyl radical (e.g., a methyl group) or the cleavage of the cyclopentane ring followed by the loss of an alkene. cas.cn The most prominent fragments for the non-deuterated compound are:
m/z 83 : Corresponds to the loss of a methyl radical (•CH₃) from the molecular ion (M⁺• at m/z 98). This results in a stable secondary carbocation.
m/z 69 : Corresponds to the loss of an ethyl radical (•C₂H₅), likely following ring-opening.
In the case of this compound, where the deuterium atoms are located on the two methyl groups (as -CD₂H groups), the fragmentation pattern will be altered. The analysis of these deuterated ions allows for a detailed investigation of the fragmentation mechanisms.
Loss of a Methyl Group : The molecule can lose either a deuterated methyl group (•CD₂H, mass 17) or a non-deuterated methyl group if the structure was intended to have one -CH₃ and one -CD₃ group (mass 18) or similar variations. Assuming the structure contains two -CD₂H groups, the primary loss would be of this radical. Loss of a •CD₂H radical from the deuterated molecular ion (m/z 102) would lead to a fragment ion at m/z 85. The presence and relative intensity of fragments at m/z 87 (loss of •CH₃) versus m/z 85 (loss of •CD₂H) can confirm the labeling scheme and reveal kinetic isotope effects in the fragmentation process.
Ring Fragmentation : The masses of fragments resulting from ring cleavage will also shift according to the number of deuterium atoms they retain. This detailed analysis helps to map the distribution of atoms in the product ions, confirming structural assignments. nih.gov
| Fragmentation Process | Non-Deuterated (C₇H₁₄) | Deuterated (C₇H₁₀D₄) |
|---|---|---|
| Precursor → Product (m/z) | Precursor → Product (m/z) | |
| Molecular Ion (M⁺•) | 98 | 102 |
| Loss of Methyl Radical | 98 → 83 (-CH₃) | 102 → 85 (-CD₂H) |
| Loss of Ethyl Radical | 98 → 69 (-C₂H₅) | 102 → 73 (-C₂H₃D₂) or 72 (-C₂H₄D) |
Computational Chemistry in Spectroscopic Data Interpretation and Prediction
Computational chemistry provides a theoretical framework that complements experimental spectroscopic data, enabling a deeper understanding of molecular structure, conformation, and properties. Methods such as Ab Initio and Density Functional Theory (DFT) are pivotal in predicting and interpreting the spectra of complex molecules, including deuterated isotopologs like this compound.
Ab Initio and Density Functional Theory (DFT) Calculations of Spectroscopic Parameters
Ab initio and Density Functional Theory (DFT) are quantum chemical methods used to predict a wide range of molecular properties from first principles. ucl.ac.ukarxiv.org These calculations are instrumental in predicting spectroscopic parameters such as vibrational frequencies (IR/Raman), nuclear magnetic resonance (NMR) chemical shifts, and spin-spin coupling constants. nih.govnih.gov
For molecules like this compound, DFT methods, particularly using the B3LYP functional with basis sets such as 6-31G** or the correlation-consistent cc-pVTZ, have been shown to provide reliable predictions of vibrational spectra. nih.govaip.org The calculations yield harmonic vibrational frequencies, which can be scaled by an empirical factor to improve agreement with experimental anharmonic frequencies. researchgate.net Isotopic substitution is easily modeled by changing the atomic mass in the calculation, allowing for direct prediction of the shifts in vibrational bands upon deuteration. libretexts.org This is particularly useful for assigning complex spectra, as the changes induced by the heavier deuterium isotope can be precisely calculated. researchgate.net
Similarly, DFT can be used to calculate NMR parameters. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within a DFT framework to predict ¹H and ¹³C chemical shifts with good accuracy. These theoretical calculations can aid in the assignment of complex NMR spectra and provide insight into the electronic structure of the molecule.
| Parameter | Computational Method | Typical Basis Set | Application to this compound |
|---|---|---|---|
| Vibrational Frequencies | DFT (e.g., B3LYP) | 6-311++G(d,p), cc-pVTZ | Predicts IR/Raman spectra and isotopic shifts upon deuteration. nih.gov |
| NMR Chemical Shifts | DFT-GIAO | 6-311++G(2d,2p) | Aids in the assignment of ¹H and ¹³C NMR signals. nih.gov |
| Molecular Geometry | DFT, MP2 | cc-pVTZ | Determines bond lengths, angles, and stable conformers. nih.gov |
| Thermodynamic Properties | DFT + Statistical Thermodynamics | 6-31G** | Calculates enthalpy, entropy, and heat capacity from vibrational frequencies. aip.org |
Correlation of Calculated and Experimental Spectra for Structural and Conformational Assignment
A key application of computational chemistry is the synergistic use of theoretical predictions with experimental data to confirm molecular structures and conformational preferences. nih.gov The cyclopentane ring is not planar and exists in a dynamic equilibrium between two main puckered conformations: the envelope (Cₛ symmetry) and the twist (C₂ symmetry), with a very low energy barrier for interconversion. nih.gov
For trans-1,2-dimethylcyclopentane, the two methyl groups can adopt pseudo-axial or pseudo-equatorial positions on the puckered ring. Computational methods can be used to calculate the geometries and relative energies of these different conformers. sapub.org By calculating the vibrational or NMR spectra for each stable conformer, a theoretical spectrum for the molecule can be generated, often as a Boltzmann-weighted average of the spectra of the individual conformers.
Comparing these predicted spectra with high-resolution experimental data allows for the validation of the calculated conformational populations. mdpi.com For example, if the experimental IR spectrum closely matches the calculated spectrum for a diequatorial-like conformer, it provides strong evidence that this is the dominant conformation in the sample. This combined experimental and computational approach is crucial for a detailed understanding of the three-dimensional structure and dynamics of flexible molecules like this compound.
Future Research Directions and Emerging Applications
Development of Novel Stereoselective Deuteration Methodologies
Enzymatic and Organocatalytic Approaches for Precision Deuteration
Biocatalysis and organocatalysis have emerged as powerful strategies for achieving unparalleled precision in asymmetric deuteration. researchgate.net Enzymes, operating under mild conditions, can exhibit near-perfect stereo- and isotopic selectivity. nih.gov Research has demonstrated strategies that couple the recycling of the labeled cofactor [4-²H]-NADH with various reductases to perform asymmetric deuteration on a range of C=O, C=N, and C=C bonds. researchgate.net This approach utilizes inexpensive deuterium (B1214612) oxide (²H₂O) as the deuterium source and dihydrogen (H₂) as a clean reductant, offering a sustainable and efficient route to chiral deuterated molecules. nih.govresearchgate.net
Organocatalysis provides a complementary, metal-free approach. For instance, chiral bicyclic guanidinium (B1211019) salts have been used to catalyze the asymmetric ring-opening of cyclic carbonates, a process that relies on enantioselective proton transfer and could be adapted for deuterium transfer. acs.org Furthermore, organophotocatalysis enables the highly regioselective deuteration of C-H bonds adjacent to heteroatoms, a common motif in pharmaceuticals, using D₂O as the deuterium source under mild conditions. nih.gov
| Catalytic Approach | Catalyst Type | Deuterium Source | Key Advantages | Reference(s) |
| Biocatalysis | C=O, C=N, C=C Reductases | ²H₂O (D₂O) | Near-perfect chemo-, stereo-, and isotopic selectivity; Mild, ambient conditions. | nih.govresearchgate.netdntb.gov.ua |
| Organocatalysis | Chiral Guanidinium Salts | Proton/Deuteron (B1233211) Transfer | Metal-free; High enantioselectivity for specific reactions. | acs.org |
| Organophotocatalysis | Organic Photosensitizers | D₂O | High regioselectivity for metabolically labile C-H bonds; Mild protocol. | nih.gov |
| Copper Catalysis | Cu(OAc)₂ / Chiral Ligands | (MeO)₂MeSiD | Access to precisely deuterated alkanes from alkenes/alkynes. | acs.org |
Chemo- and Regioselective Deuteration in Increasingly Complex Molecular Scaffolds
As molecular targets become more complex, the ability to selectively deuterate a specific site without affecting other sensitive functional groups is paramount. nih.gov Catalytic methods are being refined to meet this challenge. For example, ruthenium nanocatalysts have proven effective for the deuteration of N-heterocycles within complex drug molecules, targeting specific positions with high isotopic enrichment. nih.gov
Similarly, palladium-on-carbon (Pd/C) combined with aluminum in D₂O provides an environmentally benign system for the chemo- and regioselective H-D exchange in amino acids and other synthetic building blocks. mdpi.com This method generates deuterium gas in situ, avoiding the handling of flammable D₂ gas. mdpi.com The strong Lewis acid B(C₅F₅)₃ has also been employed to catalyze the regioselective deuteration of terminal olefins and other functional groups, using D₂O as the deuterium source with high levels of incorporation. acs.orgresearchgate.net These methods showcase the growing toolbox available to chemists for installing deuterium with surgical precision, even in the late stages of a synthetic sequence. nih.govnih.gov
Application in Advanced Materials Science
Deuterated molecules are indispensable tools in materials science, primarily for their unique interactions with neutrons. This property is heavily exploited in polymer science and soft matter research to elucidate nanoscale structures and dynamics. mdpi.com
Deuterated Cyclopentane (B165970) Derivatives in Polymer Science and Soft Matter Research
The use of deuterated compounds can improve the properties and stability of materials like polymers and organic light-emitting diodes (OLEDs). nih.gov In polymer science, selectively deuterated monomers can be synthesized and polymerized to create materials with specific properties or to act as probes in structural studies. The synthesis of completely deuterated hydrocarbons, such as waxes, via Fischer-Tropsch synthesis has been demonstrated, opening the door to a new class of deuterated soft materials. researchgate.net While specific research on polymers derived directly from trans-1,2-Dimethylcyclopentane-d4 is not prevalent, deuterated alicyclic hydrocarbons serve as crucial model compounds and components for studying polymer chain conformation, diffusion, and phase separation in blends and composites.
Neutron Scattering Studies Utilizing Deuterated Analogues for Contrast Enhancement
Small-Angle Neutron Scattering (SANS) is a powerful technique for analyzing the structure of materials at the nanoscale. osti.gov Its effectiveness relies on generating contrast between different components of a system. This is where deuterium plays a critical role. Hydrogen (¹H) and deuterium (²H) have significantly different neutron scattering lengths (-3.74 fm and 6.67 fm, respectively). osti.govnih.gov By selectively replacing hydrogen with deuterium in a molecule or a specific part of a molecular assembly, that component can be made to stand out—or disappear—against a background solvent that is a mixture of H₂O and D₂O. nih.govnih.gov
This "contrast variation" method is widely used. For example, in studies of organic photovoltaics, targeted deuteration of acceptor molecules enhanced the scattering contrast by an order of magnitude, revealing short-range aggregation in amorphous regions that could not be seen with X-rays. springernature.comrepec.org In structural biology, deuterating a single protein in a complex allows its specific structure and position to be determined. nih.govnih.gov A molecule like this compound could serve as a deuterated solvent or a component in self-assembled systems, allowing researchers to use SANS to precisely map out molecular arrangements. mdpi.comnih.gov
Interdisciplinary Research with trans-1,2-bis(dideuteriomethyl)cyclopentane
The specific structure of trans-1,2-bis(dideuteriomethyl)cyclopentane, which is a synonym for this compound, makes it a prime candidate for interdisciplinary research bridging organic chemistry, physics, and biochemistry. Its rigid trans-cyclopentane core provides a well-defined stereochemical scaffold, a feature sought after in the design of chiral ligands and catalysts. researchgate.net The presence of deuterium on the methyl groups makes it an ideal probe for several advanced applications.
One major area is in the study of reaction mechanisms and kinetic isotope effects (KIE). acs.orgprinceton.edu The difference in vibrational frequency between a C-H and a C-D bond means that C-H bonds are typically broken faster. By synthesizing reactants with deuterium at specific sites, chemists can determine whether a particular C-H bond is broken in the rate-determining step of a reaction, providing deep mechanistic insight.
In a biological context, this compound could be used as a stable isotope tracer to elucidate metabolic pathways. nih.govprinceton.edu When a deuterated compound is introduced into a biological system, its journey and transformation can be tracked using mass spectrometry, revealing how the parent molecule is processed by enzymes. marquette.edunih.gov The knowledge gained from such studies is fundamental to drug discovery and toxicology. nih.govnih.gov Therefore, while specific studies on this exact molecule may be nascent, its structure positions it as a valuable tool for fundamental scientific inquiry across multiple disciplines.
Environmental Chemistry and Atmospheric Reaction Studies (e.g., Photooxidation Mechanisms)
In environmental chemistry, deuterated compounds serve as excellent internal standards for quantitative analysis, significantly improving accuracy and detection sensitivity. mdpi.com The non-deuterated analogue, trans-1,2-Dimethylcyclopentane (B44192), has been identified in sedimentary rocks and is used as a hydrocarbon marker to determine maturation history. cymitquimica.com
Given that volatile organic compounds (VOCs) like dimethylcyclopentane are subject to atmospheric reactions, such as photooxidation with hydroxyl radicals (OH), understanding their atmospheric fate is crucial. Future research can employ this compound as an internal standard in kinetic studies. By adding a known quantity of the deuterated compound to an environmental sample (air, water, or soil), researchers can use techniques like gas chromatography-mass spectrometry (GC-MS) to precisely quantify the concentration of the non-deuterated parent compound. mdpi.com This approach is vital for building accurate atmospheric models that predict air quality and the environmental impact of hydrocarbon emissions. The distinct mass difference allows for clear differentiation from the target analyte, minimizing analytical errors.
Probing Fundamental Biological Processes and Enzyme Mechanisms
Deuterated molecules are powerful tools for elucidating biochemical pathways and enzyme mechanisms, primarily through the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, meaning it requires more energy to break. Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond.
While not intended for clinical use, this compound can be used in fundamental biological research to probe the mechanisms of enzymes that metabolize alkanes, such as cytochrome P450 monooxygenases. By comparing the rate at which an enzyme processes trans-1,2-Dimethylcyclopentane versus its deuterated counterpart, researchers can determine if C-H bond cleavage is the rate-determining step of the reaction.
Furthermore, advanced techniques like hydrogen/deuterium exchange mass spectrometry (DXMS) utilize deuterium to study protein conformational dynamics. nih.gov While DXMS typically probes the exchange of backbone amide hydrogens, the principles of using isotopic substitution to investigate molecular interactions are broadly applicable. nih.gov Studying how enzymes interact with substrates like this compound can provide detailed insights into the structure and dynamics of the enzyme's active site. nih.gov
Theoretical Advances in Predicting Isotope Effects and Conformational Behavior
The subtle yet significant differences between hydrogen and deuterium isotopes present challenges and opportunities for theoretical chemistry. Accurately predicting these differences is a key area of ongoing research.
Enhanced Computational Models for Accurate Prediction of Isotopic Perturbation
The substitution of hydrogen with deuterium alters molecular properties beyond simple mass, including vibrational frequencies, bond lengths, and intermolecular forces. rsc.orgoup.com Predicting these isotopic perturbations is a complex task that requires sophisticated computational models.
Researchers are continuously working to refine theoretical models to better understand the consequences of H/D substitution. rsc.org Quantum mechanical simulations, for instance, are used to investigate how deuteration affects vibrational modes, which can influence properties like optical rotation. acs.org Molecular mechanics calculations have also been employed to model the deuterium isotope effect observed in chromatographic separations, attributing it to differences in bond parameters and resulting intermolecular interactions. oup.com These models help explain why a deuterated compound may elute at a different time than its non-deuterated version from a chromatography column. oup.com Achieving a comprehensive understanding of these intricate effects is vital for the effective utilization of deuterated compounds in various scientific applications. rsc.org
Table 1: Computational Models in Isotope Effect Prediction
| Computational Model | Application in Isotope Effect Studies | Key Findings/Insights |
|---|---|---|
| Quantum Mechanics (QM) | Calculation of vibrational frequencies and optical rotation. acs.org | Deuteration alters zero-point energy and can significantly change chiroptical properties by affecting molecular orbital transitions. acs.org |
| Molecular Mechanics (MM) | Modeling of chromatographic separations and binding energies. oup.com | Explains differential retention times between deuterated and non-deuterated analytes based on modified force field parameters for C-D bonds. oup.com |
| Gyrokinetic Theory | Analysis of isotope effects in plasma physics. tue.nl | Used to understand how ion mass affects transport and confinement, with implications for energy research. tue.nl |
| Probability Models | Prediction of mass patterns in mass spectrometry for partially deuterated analytes. nih.gov | Accurately predicts mass spectral patterns arising from incomplete deuterium exchange, crucial for analytical accuracy. nih.gov |
Machine Learning and AI Applications in Deuterated Compound Research and Design
Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools in chemical research, including the study and design of deuterated compounds. These technologies can analyze vast datasets to identify patterns and make predictions that accelerate discovery. asiaresearchnews.com
In the context of deuterated compounds, ML algorithms are being developed for several purposes:
Accelerating Analysis: ML models can enhance analytical techniques. For example, deep learning has been used to denoise data from deuterium magnetic resonance spectroscopic imaging (DMRSI), making high-resolution metabolic imaging possible. nih.gov
Predicting Properties and Performance: Machine learning, specifically Long Short-Term Memory (LSTM) networks, has been used to predict the cycle life of electrochromic devices that incorporate heavy water (D₂O), reducing the time and cost of experimental testing. mdpi.com
De Novo Molecular Design: AI is being used for the inverse design of molecules with specific desired properties. nih.gov Generative models, guided by machine learning, can explore the vast chemical space to propose novel deuterated compounds optimized for a particular function, such as therapeutic agents or materials with specific characteristics. asiaresearchnews.comtechnologynetworks.comyoutube.com This approach can significantly speed up the discovery of new and useful materials. asiaresearchnews.com
Table 2: AI and Machine Learning in Deuterated Compound Research
| AI/ML Application | Description | Impact on Deuterated Compound Research |
|---|---|---|
| Generative Molecular Design | AI algorithms design novel molecules with desired properties and can suggest synthetic pathways. asiaresearchnews.com | Accelerates the discovery of new deuterated compounds for applications in medicine and materials science. asiaresearchnews.comnih.gov |
| Enhanced Spectroscopic Analysis | Deep learning models process and denoise complex spectral data, such as from DMRSI. nih.gov | Improves the sensitivity and resolution of analytical techniques used to study metabolic processes with deuterated tracers. nih.gov |
| Material Performance Prediction | ML models, like LSTM networks, are trained on experimental data to predict the long-term performance of materials. mdpi.com | Enables faster optimization of devices and materials that incorporate deuterated substances, such as D₂O. mdpi.com |
| Interpretability Analysis (LIME) | Techniques like LIME are used to understand and interpret the predictions made by complex ML models. mdpi.com | Provides insights into how specific features of a deuterated compound influence the model's predictions, fostering trust and guiding further research. mdpi.com |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for trans-1,2-Dimethylcyclopentane-d4, and how can reaction conditions be optimized for high isotopic purity?
- Methodological Answer : The synthesis typically involves catalytic hydrogenation of trans-1,2-dimethylcyclopentene using deuterium gas (D2) over palladium catalysts (e.g., Pd/C) under controlled pressure (3–5 atm) and temperature (50–80°C). Isotopic purity is achieved by ensuring excess D2 and repeated purification via fractional distillation . For Grignard-based routes, deuterated methylmagnesium bromide (CD3MgBr) reacts with cyclopentanone, followed by acid quenching. Optimization includes monitoring deuteration efficiency using mass spectrometry and NMR to confirm >98% isotopic incorporation .
Q. How does the trans configuration influence the physical properties of trans-1,2-Dimethylcyclopentane-d4 compared to its cis counterpart?
- Methodological Answer : The trans isomer exhibits lower steric strain due to opposing methyl groups, leading to a 5–10% reduction in boiling point compared to the cis isomer. Polarimetry and X-ray crystallography confirm its planar ring geometry, while differential scanning calorimetry (DSC) reveals a 15–20°C lower melting point. These properties are critical in solvent selection for reactions requiring low viscosity or specific solubility profiles .
Advanced Research Questions
Q. What advanced spectroscopic techniques are employed to confirm the stereochemical integrity and dynamic behavior of trans-1,2-Dimethylcyclopentane-d4 in solution?
- Methodological Answer : High-field <sup>1</sup>H/<sup>2</sup>H NMR (600 MHz or higher) with NOESY (Nuclear Overhauser Effect Spectroscopy) identifies through-space couplings between deuterated methyl groups, confirming the trans configuration. Dynamic NMR (DNMR) at variable temperatures (e.g., −50°C to 50°C) quantifies ring-flipping barriers (ΔG<sup>‡</sup> ~40–50 kJ/mol) . Isotopic shifts in IR spectroscopy (C-D stretching at ~2100 cm<sup>−1</sup>) further validate deuteration efficiency .
Q. How can computational chemistry, particularly density-functional theory (DFT), predict the thermochemical outcomes of reactions involving trans-1,2-Dimethylcyclopentane-d4?
- Methodological Answer : Hybrid functionals (e.g., B3LYP) with basis sets (6-31G*) calculate bond dissociation energies (BDEs) and transition states for hydrogen/deuterium exchange. For example, DFT predicts a 1.2 kcal/mol isotopic effect (ΔΔH) in dehydrogenation reactions, aligning with experimental calorimetry data . Molecular dynamics simulations model solvent effects on conformational equilibria, aiding in reaction pathway optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
